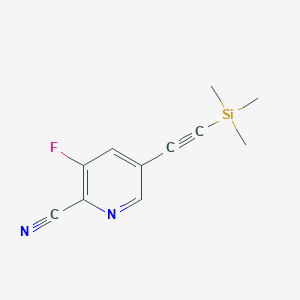
3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile
Übersicht
Beschreibung
3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile is a chemical compound with the empirical formula C11H11FN2Si . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile is 218.30 . The SMILES string representation of its structure isCSi(C)C#Cc1cnc(C#N)c(F)c1 . Physical And Chemical Properties Analysis
3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile is a solid substance . More specific physical and chemical properties are not available in the resources I found.Wissenschaftliche Forschungsanwendungen
Radioligand Development for Brain Imaging
3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile and its derivatives have been extensively studied in the field of nuclear medicine, particularly as radioligands for brain imaging. Research led by Siméon et al. (2012) and Siméon et al. (2007) developed various compounds for imaging metabotropic glutamate 5 receptors (mGluR5) in the human brain using positron emission tomography (PET). These studies synthesized and characterized compounds like [11C]SP203 and [18F]3, revealing their high affinity and specificity for mGluR5, making them valuable for neurological research and potential clinical applications (Siméon et al., 2012) (Siméon et al., 2007).
Synthesis of Fluoro Olefin and Fluoroaromatic Compounds
Shimizu, Hata, and Hiyama (2000, 1999) explored the synthesis of novel fluoro olefins and fluoroaromatic rings. These studies involve the reaction of fluorotris(trimethylsilyl)methane with aromatic aldehydes and other compounds, leading to the production of various fluorinated olefins and aromatic compounds. Such research contributes to expanding the toolkit of synthetic chemistry, offering new methods and compounds for various applications, including material science and pharmaceuticals (Shimizu et al., 2000) (Shimizu et al., 1999).
Development of PET Radiopharmaceuticals
Liang et al. (2014) and Lim et al. (2014) conducted studies focusing on the synthesis of fluorine-18 labeled compounds for PET imaging. These studies involved developing automated and efficient methods for preparing PET radiopharmaceuticals. Their work contributes to enhancing the production and accessibility of PET tracers for clinical and research purposes, thereby aiding in the diagnosis and study of various neurological and other diseases (Liang et al., 2014) (Lim et al., 2014).
Advanced Synthesis Techniques in Organic Chemistry
The synthesis and characterization of various compounds incorporating 3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile or its functional groups have been a significant area of research. Studies by Yan et al. (2021), Ochiai et al. (1991), and others have developed novel reactions and synthetic methods, expanding the repertoire of organic synthesis. These methods have potential applications in the creation of new materials, pharmaceuticals, and other chemical compounds (Yan et al., 2021) (Ochiai et al., 1991).
Safety And Hazards
This compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
3-fluoro-5-(2-trimethylsilylethynyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2Si/c1-15(2,3)5-4-9-6-10(12)11(7-13)14-8-9/h6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWNCDQABKNLAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(N=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




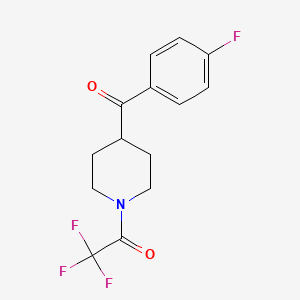
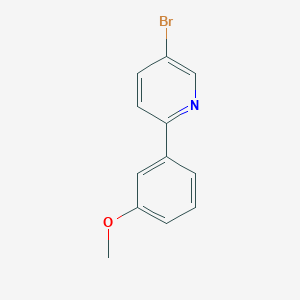
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)
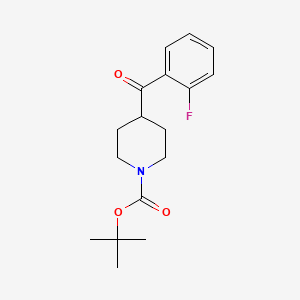
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1391824.png)
![5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1391825.png)
![1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391827.png)
![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid](/img/structure/B1391832.png)
![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1391834.png)
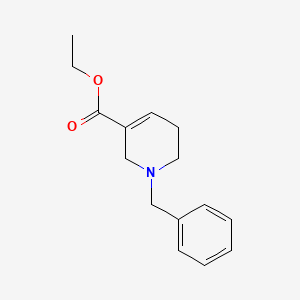
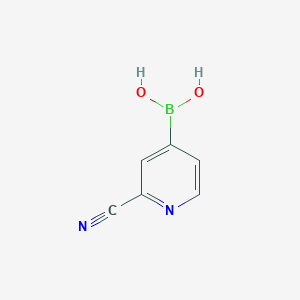

![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391839.png)